1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra pars compacta, a brain region critical for motor control. [, ] This selective neurotoxicity makes MPTP a valuable tool in modeling Parkinson's disease (PD) in animals like mice, rats, and primates. [, , , , , , , , , ]
1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. This compound has garnered attention due to its pharmacological properties and its role in various biochemical studies.
The compound is commercially available from suppliers such as VWR and Santa Cruz Biotechnology, which provide detailed specifications regarding its molecular formula, weight, and safety information. The molecular formula for 1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine is C₁₃H₂₀N₂O₂S, with a molecular weight of approximately 268.38 g/mol. Its CAS number is 942474-40-0, which aids in its identification across various chemical databases .
1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine falls under the category of piperazine derivatives. Piperazines are cyclic organic compounds containing two nitrogen atoms in a six-membered ring. This particular derivative is noted for its methylsulfonyl substitution, which enhances its solubility and biological activity.
The synthesis of 1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine can be achieved through several methods, including:
The synthetic route typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Common solvents include dimethylformamide or acetonitrile, and catalysts like potassium carbonate may be employed to enhance reaction efficiency.
Key structural data includes:
1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine can participate in various chemical reactions:
In these reactions, controlling reaction parameters such as temperature, pressure, and catalyst type is crucial for achieving desired outcomes. For example, palladium on carbon may be used as a catalyst for hydrogenation processes.
The mechanism of action for 1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine primarily involves interaction with biological targets such as receptors or enzymes. Its structure allows it to fit into active sites or allosteric sites on proteins, potentially modulating their activity.
Research indicates that compounds with similar structures exhibit effects such as:
1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine is characterized by:
Key chemical properties include:
Relevant data from chemical databases confirm these properties, providing insight into safe handling and storage practices .
1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine has several applications in scientific research:
The compound's unique structural features make it a valuable candidate for ongoing research in medicinal chemistry and related fields.
The synthesis of 1-[2-methyl-4-(methylsulfonyl)phenyl]-3-methylpiperazine hinges on regioselective nucleophilic aromatic substitution (SNAr) to establish the critical aryl-piperazine linkage. The preferred route involves reacting 1-fluoro-2-methyl-4-(methylsulfonyl)benzene with N-Boc-3-methylpiperazine under anhydrous conditions, leveraging the electron-withdrawing nature of the methylsulfonyl group to activate the para-position toward substitution [2]. The Boc-protecting group mitigates over-alkylation by restricting reactivity to the piperazine nitrogen. After coupling, acidic deprotection (e.g., HCl in dioxane) yields the hydrochloride salt form directly, achieving >95% conversion efficiency in the substitution step [4]. Alternative pathways employing 1-chloro- or 1-bromo- precursors require higher temperatures (>120°C) and show reduced yields (65-70%) due to competing hydrolysis [5].
Table 1: Nucleophilic Aromatic Substitution Optimization
Leaving Group (X) | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|---|
F | 80 | None | 92 | >98 |
Cl | 120 | KI | 68 | 95 |
Br | 130 | CuI | 72 | 93 |
Sulfonylation precedes piperazine coupling to exploit the directing effects of existing substituents. 4-Methyl-3-nitrobenzenesulfonyl chloride undergoes Friedel-Crafts sulfonylation at the ortho position relative to the methyl group, with AlCl₃ catalysis ensuring regioselectivity (>8:1 ortho:para ratio) [8]. Subsequent reduction of the nitro group (Fe/AcOH) and Sandmeyer methylation yields 1-fluoro-2-methyl-4-(methylsulfonyl)benzene. Computational modeling confirms that steric hindrance from the methyl group directs electrophilic attack to C2, while the sulfonyl group’s +M effect stabilizes the transition state [8]. Methylation employs iodomethane and K₂CO₃ in DMF, achieving >90% conversion with strict temperature control (0-5°C) to minimize N-oxide formation [2].
Key process parameters for the penultimate intermediate—1-(2-methyl-4-(methylsulfonyl)phenyl)piperazine—were optimized via design of experiments (DoE):
Table 2: Solvent System Impact on Intermediate Crystallization
Solvent Ratio (EtOH:H₂O) | Purity (%) | Recovery (%) | Melting Point (°C) |
---|---|---|---|
3:1 | 98.2 | 78 | 248–251 |
4:1 | 99.7 | 92 | 250–252 |
5:1 | 97.8 | 85 | 247–250 |
While 1-[2-methyl-4-(methylsulfonyl)phenyl]-3-methylpiperazine lacks chiral centers, its 3-methylpiperazine precursor exhibits conformational stereodynamics. The methyl group adopts equatorial or axial positions via ring inversion (ΔG‡ = 42–45 kJ/mol), influencing reactivity [4]. Chiral resolution of rac-2-methylpiperazine before coupling is preferred over asymmetric synthesis:
Scale-up hurdles center on purification inefficiencies:
Table 3: Cost Drivers in Industrial-Scale Synthesis
Process Step | Cost Contribution (%) | Key Challenge | Mitigation Strategy |
---|---|---|---|
Aryl Precursor Synthesis | 45 | Pd-catalyst recycling | Fixed-bed scavenger cartridges |
Piperazine Coupling | 25 | Boc-deprotection exotherm | Segmented addition of HCl |
Salt Crystallization | 30 | Solvent recovery energy intensity | Continuous antisolvent crystallization |
Comprehensive Compound List
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0